N'-Desmethylsulfonyl Dofetilide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

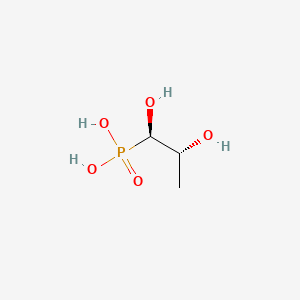

N’-Desmethylsulfonyl Dofetilide is a compound with the molecular formula C19H27N3O5S2 . It is also known by the synonyms N’-Desmethylsulfonyl-N-methylsulfonyl Dofetilide and has a molecular weight of 441.6 g/mol . The IUPAC name for this compound is N - [4- [2- [2- (4-aminophenyl)ethyl-methylamino]ethoxy]phenyl]- N -methylsulfonylmethanesulfonamide .

Molecular Structure Analysis

The molecular structure of N’-Desmethylsulfonyl Dofetilide consists of 19 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms . The InChI string representation of the molecule isInChI=1S/C19H27N3O5S2/c1-21(13-12-16-4-6-17(20)7-5-16)14-15-27-19-10-8-18(9-11-19)22(28(2,23)24)29(3,25)26/h4-11H,12-15,20H2,1-3H3 . Physical And Chemical Properties Analysis

N’-Desmethylsulfonyl Dofetilide has a molecular weight of 441.6 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its relative lipophilicity . The compound has one hydrogen bond donor and eight hydrogen bond acceptors . Its topological polar surface area is 127 Ų, and it has a rotatable bond count of 10 .Aplicaciones Científicas De Investigación

Antiarrhythmic Medication

Dofetilide is a specific class III antiarrhythmic agent approved for use in the conversion of atrial fibrillation and atrial flutter and the maintenance of normal sinus rhythm .

Dose Management

Applications of Machine Learning in Decision Analysis for Dose Management for Dofetilide have been explored . Logistic regression approaches identified any dose-adjustment as a strong negative predictor of successful loading (i.e., discharged on dofetilide) of the medication .

Machine Learning Applications

Machine-learning approaches, including supervised, unsupervised, and reinforcement learning applications, have been used to examine the decision process for dose adjustment of dofetilide during the observation period .

Mass Spectral Interpretation

The fragmentation of molecules under collision-induced dissociation (CID) conditions is not well-understood. This may make interpretation of MSMS spectra difficult and limit the effectiveness of software tools intended to aid mass spectral interpretation .

Density Functional Theory (DFT) Application

Density Functional Theory (DFT) has been successfully applied to explain the thermodynamics of fragmentation in the gas phase by modeling the effect that protonation has on the bond lengths (and hence bond strengths) .

Predictive Tool for Mass Spectral Interpretation

Quantum calculations may offer the potential for contributing to a predictive tool for aiding the accuracy and speed mass spectral interpretation by generating numerical data in the form of bond length increases to act as descriptors flagging potential bond cleavages .

Mecanismo De Acción

Target of Action

N’-Desmethylsulfonyl Dofetilide, an impurity standard of Dofetilide , primarily targets the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, also known as IKr . This ion channel plays a crucial role in the repolarization phase of the cardiac action potential, which is essential for maintaining the normal rhythm of the heart .

Mode of Action

The compound works by blocking the IKr ion channel . This blockade results in a prolongation of the cardiac action potential duration, primarily due to delayed repolarization . This action effectively increases the refractory period of the cardiac tissue, which can help to prevent the occurrence of abnormal heart rhythms .

Biochemical Pathways

The blockade of the IKr ion channel by N’-Desmethylsulfonyl Dofetilide affects the cardiac repolarization pathway . By delaying repolarization, the compound prolongs the duration of the action potential and the effective refractory period. This can help to prevent rapid, uncontrolled heart rhythms and maintain normal sinus rhythm .

Pharmacokinetics

Dofetilide is well absorbed and has a bioavailability of 96% . It is metabolized in the liver via the CYP3A4 enzyme and excreted in the urine, with 80% excreted as unchanged drug . The elimination half-life is approximately 10 hours .

Result of Action

The primary result of N’-Desmethylsulfonyl Dofetilide’s action is the maintenance of normal sinus rhythm in individuals prone to the formation of atrial fibrillation and flutter . By blocking the IKr ion channel and prolonging the action potential duration, the compound can help to prevent the rapid, uncontrolled heart rhythms associated with these conditions .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N'-Desmethylsulfonyl Dofetilide involves the conversion of Dofetilide to N'-Desmethyl Dofetilide, followed by the reaction of N'-Desmethyl Dofetilide with sulfonyl chloride to form N'-Desmethylsulfonyl Dofetilide.", "Starting Materials": [ "Dofetilide", "Sulfonyl chloride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of Dofetilide to N'-Desmethyl Dofetilide", "a. Dissolve Dofetilide in methanol", "b. Add sodium hydroxide to the solution and stir for 2 hours at room temperature", "c. Filter the solution and wash the solid with water", "d. Dry the solid to obtain N'-Desmethyl Dofetilide", "Step 2: Reaction of N'-Desmethyl Dofetilide with Sulfonyl Chloride", "a. Dissolve N'-Desmethyl Dofetilide in methanol", "b. Add sulfonyl chloride to the solution and stir for 4 hours at room temperature", "c. Filter the solution and wash the solid with water", "d. Dry the solid to obtain N'-Desmethylsulfonyl Dofetilide" ] } | |

Número CAS |

115256-12-7 |

Nombre del producto |

N'-Desmethylsulfonyl Dofetilide |

Fórmula molecular |

C₁₈H₂₅N₃O₃S |

Peso molecular |

363.47 |

Sinónimos |

N-[4-[2-[[2-(4-aminophenyl)ethyl]methylamino]ethoxy]phenyl]-methanesulfonamide; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-4-[4-(methylsulfonyl)phenyl]-5,5-dimethyl-2(5H)-furanone](/img/structure/B1145035.png)

![2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1145039.png)